molecular formula C16H13ClF2N2O3S B2748665 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 946339-31-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No.: B2748665
CAS No.: 946339-31-7
M. Wt: 386.8
InChI Key: HTEVVKPRKYKNCO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated phenyl ring, a difluorobenzamide moiety, and an isothiazolidinone ring with a sulfone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the 1,1-dioxidoisothiazolidin-2-yl group.

    Amide Bond Formation: The final step involves coupling the chlorinated isothiazolidinone derivative with 2,6-difluorobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The isothiazolidinone ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2,6-difluorobenzamide: Lacks the isothiazolidinone ring, which may result in different biological activities.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, potentially altering its reactivity and biological properties.

Uniqueness: N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is unique due to the presence of both the isothiazolidinone ring and the difluorobenzamide moiety, which confer distinct chemical and biological properties. This combination of structural features may enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N2O3S/c17-11-6-5-10(9-14(11)21-7-2-8-25(21,23)24)20-16(22)15-12(18)3-1-4-13(15)19/h1,3-6,9H,2,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEVVKPRKYKNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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